Cas no 61020-07-3 (1-Piperidinecarboxaldehyde,2-methoxy-)

1-Piperidinecarboxaldehyde,2-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperidinecarboxaldehyde,2-methoxy-
- 2-methoxypiperidine-1-carbaldehyde
- 1-Formyl-2-methoxypiperidin
- 1-formyl-2-methoxypiperidine
- 1-Piperidinecarboxaldehyde,2-methoxy
- 2-Methoxy-1-formylpiperidine
- 2-methoxy-1-piperidinecarboxaldehyde
- 2-methoxy-piperidinecarboxaldehyde
- N-Formyl-2-methoxypiperidin
- N-FORMYL-2-METHOXY-PIPERIDINE
-
Computed Properties
- Exact Mass: 143.09500
- Monoisotopic Mass: 143.094629
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 29.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.0500
- Boiling Point: 261.28°C (rough estimate)
- Flash Point: 98.9°C
- Refractive Index: 1.4610 (estimate)
- PSA: 29.54000
- LogP: 1.17500
1-Piperidinecarboxaldehyde,2-methoxy- Security Information
- Safety Instruction: S24/25
- Safety Term:S24/25
1-Piperidinecarboxaldehyde,2-methoxy- Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Piperidinecarboxaldehyde,2-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB403425-5 g |
N-Formyl-2-methoxypiperidine |
61020-07-3 | 5g |
€329.50 | 2022-03-02 | ||
abcr | AB403425-10 g |
N-Formyl-2-methoxypiperidine |
61020-07-3 | 10g |
€567.50 | 2022-03-02 | ||
abcr | AB403425-1 g |
N-Formyl-2-methoxypiperidine |
61020-07-3 | 1g |
€109.80 | 2022-03-02 |
1-Piperidinecarboxaldehyde,2-methoxy- Related Literature
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1. Electro-organic reactions. Part 23. Regioselectivity and the stereochemistry of anodic methoxylation of N-acylpiperidines and N-acylmorpholinesPeter D. Palasz,James H. P. Utley,J. David Hardstone J. Chem. Soc. Perkin Trans. 2 1984 807
Additional information on 1-Piperidinecarboxaldehyde,2-methoxy-
Chemical Profile of 1-Piperidinecarboxaldehyde,2-methoxy- (CAS No: 61020-07-3)
1-Piperidinecarboxaldehyde,2-methoxy-, identified by its Chemical Abstracts Service (CAS) number 61020-07-3, is a significant intermediate in the field of pharmaceutical and fine chemical synthesis. This compound belongs to the piperidine derivative family, which is well-documented for its versatile applications in medicinal chemistry. The presence of both aldehyde and methoxy functional groups makes it a valuable precursor for the development of various bioactive molecules.
The aldehyde group in 1-Piperidinecarboxaldehyde,2-methoxy- serves as a reactive site for further functionalization, enabling the synthesis of more complex structures. This reactivity is particularly useful in the construction of heterocyclic compounds, which are prevalent in many drug molecules. The methoxy group, on the other hand, provides electronic and steric effects that can influence the overall properties of the resulting compounds, making it a crucial factor in drug design and optimization.
In recent years, there has been a growing interest in developing novel therapeutic agents targeting neurological disorders. Piperidine derivatives have emerged as a key class of compounds due to their ability to interact with biological targets such as neurotransmitter receptors and enzymes. The compound 1-Piperidinecarboxaldehyde,2-methoxy- has been explored in several research studies for its potential role in synthesizing molecules that modulate central nervous system activity. For instance, researchers have utilized this intermediate to develop candidates with properties similar to those of known antipsychotic and antidepressant drugs.
One notable application of 1-Piperidinecarboxaldehyde,2-methoxy- is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By incorporating this compound into drug candidates, scientists aim to develop selective inhibitors that can modulate kinase activity without significant off-target effects. Preliminary studies have shown promising results in terms of inhibitory potency and selectivity, suggesting its potential as a building block for next-generation kinase inhibitors.
The pharmaceutical industry has also leveraged 1-Piperidinecarboxaldehyde,2-methoxy- for the development of antimicrobial agents. Antibiotic resistance remains a major global health challenge, necessitating the discovery of new classes of antibiotics. Piperidine-based compounds have shown promise in this area due to their ability to disrupt bacterial cell wall synthesis and other vital processes. Researchers have synthesized derivatives of 1-Piperidinecarboxaldehyde,2-methoxy- that exhibit significant antibacterial activity against resistant strains, offering hope for addressing this urgent issue.
From a synthetic chemistry perspective, 1-Piperidinecarboxaldehyde,2-methoxy- serves as a versatile scaffold for exploring new reaction pathways and methodologies. Its unique structure allows for diverse modifications at multiple sites, enabling chemists to tailor the properties of the final product according to specific requirements. Advances in catalytic techniques and green chemistry principles have further enhanced the efficiency and sustainability of its utilization in synthetic processes.
The industrial production of 1-Piperidinecarboxaldehyde,2-methoxy- adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as crystallization and chromatography to isolate the compound from impurities. These efforts are critical in maintaining the integrity of downstream applications, particularly in pharmaceutical manufacturing where even minor impurities can impact efficacy and safety.
Future research directions involving 1-Piperidinecarboxaldehyde,2-methoxy- may focus on expanding its applications into other therapeutic areas such as anti-inflammatory and antiviral drugs. The compound's structural features offer opportunities for further derivatization, allowing scientists to explore new chemical spaces with potentially novel biological activities. Collaborative efforts between academia and industry will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
In conclusion,1-Piperidinecarboxaldehyde,2-methoxy- (CAS No: 61020-07-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural attributes make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications and synthetic strategies,1-Piperidinecarboxaldehyde, 2-methoxy, will undoubtedly remain a cornerstone in medicinal chemistry innovation.
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